molecular formula C11H17N3O5 B6183320 methyl (3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate CAS No. 2751603-04-8

methyl (3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate

Cat. No. B6183320
CAS RN: 2751603-04-8
M. Wt: 271.3
InChI Key:
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Description

Methyl (3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate, also known as tert-butyl diazoacetate, is a versatile chemical compound used in a variety of scientific research applications. It is a diazo compound, which is a type of organic compound made up of two nitrogen atoms and a carbon atom. The compound has a molecular weight of 265.3 g/mol and is a colorless, volatile liquid at room temperature. It has a pungent odor and is highly flammable.

Scientific Research Applications

Tert-butyl diazoacetate is used in a variety of scientific research applications, including organic synthesis, biochemistry, and molecular biology. It is used as a reagent for the synthesis of a variety of organic compounds, including amino acids, peptides, and peptidomimetics. It is also used as a catalyst for the synthesis of polymers, as well as in the synthesis of polysaccharides. In biochemistry, it is used as a reagent in the synthesis of peptides, proteins, and other macromolecules. In molecular biology, it is used as a reagent for the synthesis of DNA and RNA.

Mechanism of Action

Tert-butyl diazoacetate acts as a reagent in a variety of chemical reactions. It is a diazo compound, which means it is capable of reacting with a variety of organic molecules. In organic synthesis, it is used as a reagent to form a variety of organic compounds, including amino acids, peptides, and peptidomimetics. In biochemistry, it is used as a reagent to form peptides, proteins, and other macromolecules. In molecular biology, it is used as a reagent to form DNA and RNA.
Biochemical and Physiological Effects
Tert-butyl diazoacetate has been found to have a variety of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. In addition, it has been found to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins, a type of hormone-like molecule. It has also been found to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

Tert-butyl diazoacetate has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive reagent and is widely available. Furthermore, it is a highly reactive compound and can be used to synthesize a variety of organic compounds. However, it is also highly flammable and must be handled with caution. In addition, it is volatile and has a pungent odor, which can be unpleasant for some researchers.

Future Directions

In the future, methyl (3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate diazoacetate may be used in a variety of new scientific research applications. For example, it could be used in the synthesis of new drugs and therapeutics, as well as in the development of new materials and catalysts. Additionally, it could be used in the development of new methods for the synthesis of peptides, proteins, and other macromolecules. Finally, it could be used in the development of new methods for the synthesis of DNA and RNA.

Synthesis Methods

Tert-butyl diazoacetate is synthesized by reacting methyl (3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate alcohol and diazoacetic acid ester. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is carried out at a temperature of 40-50°C. The reaction produces a mixture of methyl (3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate diazoacetate and methyl (3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate diazoacetate hydrochloride, which can be separated by distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate involves the protection of the amine group, diazo transfer, and esterification reactions.", "Starting Materials": [ "L-alanine", "tert-butyl chloroformate", "sodium azide", "methyl 3-oxopentanoate", "triethylamine", "potassium carbonate", "methylene chloride", "diethyl ether" ], "Reaction": [ "Protection of amine group: L-alanine is reacted with tert-butyl chloroformate in the presence of triethylamine to form tert-butoxycarbonyl (Boc) protected L-alanine.", "Diazo transfer: Sodium azide is reacted with Boc-protected L-alanine in the presence of potassium carbonate to form the diazo compound.", "Esterification: The diazo compound is reacted with methyl 3-oxopentanoate in the presence of methylene chloride to form methyl (3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate. The product is purified by precipitation with diethyl ether." ] }

CAS RN

2751603-04-8

Product Name

methyl (3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate

Molecular Formula

C11H17N3O5

Molecular Weight

271.3

Purity

95

Origin of Product

United States

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